1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a hydrazone derivative of isatin (indole-2,3-dione), characterized by a phenyl group at the 1-position of the indole ring and a 2,4-dichlorophenyl-substituted hydrazone moiety at the 3-position. The 2,4-dichlorophenyl group likely enhances lipophilicity and steric bulk, which may influence binding affinity in target proteins or stability under physiological conditions.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-11-17(16(22)12-13)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXWYQHLUUHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701172267 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-15-9 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(2,4-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701172267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-phenyl-1H-indole-2,3-dione derivatives as anticancer agents. For instance, a series of compounds derived from this indole structure demonstrated selective antiproliferative activity against various cancer cell lines. The hydrazone linkage enhances the biological activity of these compounds by facilitating interactions with cellular targets involved in cancer progression .
Photoprotective Properties
The compound has been investigated for its photolytic behavior under UV irradiation. A study compared its stability against commercial photoprotective agents like 2-hydroxy-4-methoxybenzophenone. The results indicated that 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exhibited notable photostability, making it a promising candidate for use in sunscreens and other cosmetic formulations .
UV Absorption
Due to its ability to absorb UV radiation effectively, this compound can be incorporated into cosmetic products aimed at protecting the skin from harmful UV exposure. The study on its photolytic stability showed that it maintains its absorbance properties even after prolonged UV exposure, which is crucial for cosmetic applications where prolonged efficacy is desired .
Synthesis Methodology
The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] typically involves the reaction of 1H-indole-2,3-dione with a suitable hydrazone precursor. This method can be optimized to yield high purity and yield of the desired compound.
Stability Under UV Irradiation
Experimental results indicate that the compound shows minimal degradation (approximately 5%) when subjected to continuous UV irradiation for extended periods. This stability is attributed to the presence of a photosensitive carbonyl group within its structure .
Mechanism of Action
The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Electronic Effects
- Chlorine Substitution Patterns: The position and number of chlorine atoms on the phenylhydrazone moiety significantly alter electronic and steric properties.
- Morpholinylmethyl vs. Phenyl at R1 : The morpholinylmethyl group in the 3,4-dichloro analog (CAS 338391-74-5) introduces a polar tertiary amine, improving aqueous solubility compared to the purely hydrophobic phenyl group in the target compound .
Physicochemical Properties
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] is a synthetic compound derived from the indole family, which is known for its diverse biological activities. This compound features a unique structure that includes an indole core, a phenyl group, and a hydrazone linkage, which contributes to its potential therapeutic applications. Research into its biological activity has revealed promising results in various areas, including anticancer, antimicrobial, and antiviral properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The indole nucleus can bind to multiple receptors with high affinity, influencing cellular signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Gene Expression Modulation : The compound has been shown to affect gene expression patterns, leading to alterations in cellular behavior.
Anticancer Activity
Research has demonstrated that 1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone] exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | < 20 | Induces apoptosis |
| MCF-7 (Breast Cancer) | < 15 | Inhibits proliferation |
| HeLa (Cervical Cancer) | < 25 | Cell cycle arrest |
Studies indicate that the compound's mechanism involves the induction of oxidative stress and apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
These results suggest that it could serve as a potential lead compound for developing new antimicrobial agents .
Antiviral Activity
In preliminary studies, the compound has exhibited antiviral activity against certain viruses:
- Mechanism : It is believed to interfere with viral replication processes.
- Effectiveness : Specific assays have shown inhibition rates comparable to established antiviral drugs.
Case Studies
- Study on A549 Cells : A study evaluated the effects of the compound on A549 lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers and decreased cell viability after treatment with concentrations above 10 µM .
- Antimicrobial Efficacy Study : In vitro tests against Staphylococcus aureus demonstrated that the compound significantly reduced bacterial growth at concentrations as low as 32 µg/mL. This study highlighted its potential as an alternative treatment for antibiotic-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
